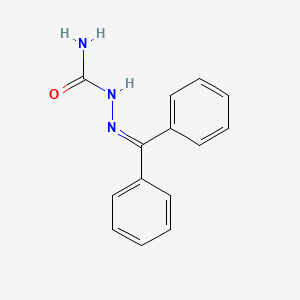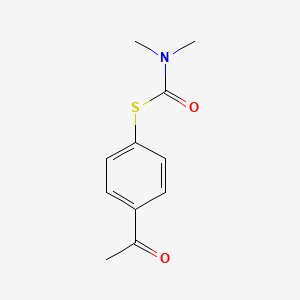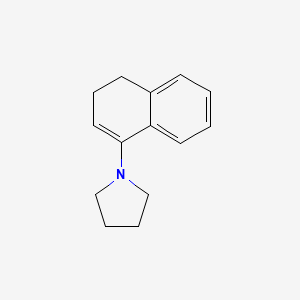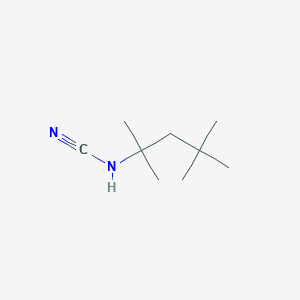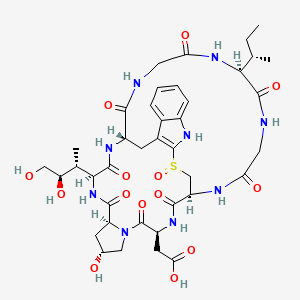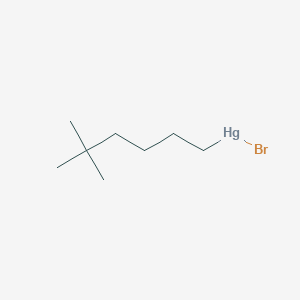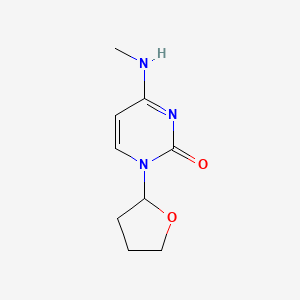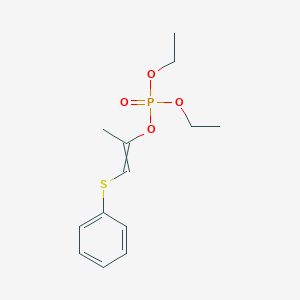
Methyl(phenyl)stannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)stannanone is an organotin compound that features a tin atom bonded to a methyl group and a phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(phenyl)stannanone can be synthesized through various methods, including the reaction of stannanes with aldehydes or ketones. One common method involves the [2+2] cycloaddition reaction of stannenes with benzophenone, leading to the formation of stannaoxetane, which can be further decomposed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(phenyl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the methyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)stannanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of methyl(phenyl)stannanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Dichloro(methyl)phenylsilane: This compound features a silicon atom bonded to a methyl group and a phenyl group, similar to methyl(phenyl)stannanone but with silicon instead of tin.
Stannaphosphaoxetane: A compound formed from the reaction of phosphastannenes with aldehydes, featuring a tin-phosphorus bond.
Uniqueness: this compound is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds with silicon or phosphorus
Eigenschaften
CAS-Nummer |
20447-44-3 |
|---|---|
Molekularformel |
C7H8OSn |
Molekulargewicht |
226.85 g/mol |
IUPAC-Name |
methyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.CH3.O.Sn/c1-2-4-6-5-3-1;;;/h1-5H;1H3;; |
InChI-Schlüssel |
ZMCZWKGAWRLZNP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


